molecular formula C21H21N3O4S2 B10864518 Methyl 4-({2-[(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)benzoate

Methyl 4-({2-[(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)benzoate

Cat. No.: B10864518
M. Wt: 443.5 g/mol
InChI Key: QSXPMWFVBZINDJ-UHFFFAOYSA-N
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Description

Methyl 4-({2-[(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)benzoate is a complex organic compound with a unique structure that includes a cyclohepta[4,5]thieno[2,3-D]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({2-[(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)benzoate typically involves multiple steps. One common approach is the condensation of a suitable thieno[2,3-D]pyrimidine derivative with a benzoic acid derivative under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({2-[(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Methyl 4-({2-[(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-({2-[(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .

Properties

Molecular Formula

C21H21N3O4S2

Molecular Weight

443.5 g/mol

IUPAC Name

methyl 4-[[2-[(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C21H21N3O4S2/c1-28-20(27)12-7-9-13(10-8-12)22-16(25)11-29-21-23-18(26)17-14-5-3-2-4-6-15(14)30-19(17)24-21/h7-10H,2-6,11H2,1H3,(H,22,25)(H,23,24,26)

InChI Key

QSXPMWFVBZINDJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2

Origin of Product

United States

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